2-(Tert-butoxy)-5-methoxyphenol
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Overview
Description
2-(Tert-butoxy)-5-methoxyphenol is an organic compound characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-methoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the reaction of 5-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2-(Tert-butoxy)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-5-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity. The tert-butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with similar ether functionality but different applications.
tert-Butyloxycarbonyl-protected amino acids: Compounds used in peptide synthesis with similar protecting groups.
Uniqueness
2-(Tert-butoxy)-5-methoxyphenol is unique due to the combination of the tert-butoxy and methoxy groups on the phenol ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C11H16O3 |
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Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7,12H,1-4H3 |
InChI Key |
UVJVLFBDGYWKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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